{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a fluorophenyl group, a methyl group, and a hydroxymethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 3-fluorobenzyl azide and propargyl alcohol.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for the cycloaddition step, and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the triazole ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Reduced triazole derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The hydroxymethyl group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine
- 1-[(3-fluorophenyl)methyl]-5-nitro-1H-indazole
Uniqueness
{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from similar compounds that may lack this functional group, thereby affecting their chemical behavior and biological activity.
Properties
Molecular Formula |
C11H12FN3O |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]methanol |
InChI |
InChI=1S/C11H12FN3O/c1-8-11(7-16)13-14-15(8)6-9-3-2-4-10(12)5-9/h2-5,16H,6-7H2,1H3 |
InChI Key |
WGKPPSMGLKYOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.